Latanoprost free acid
Description
Structural Determinants of FP Receptor-Latanoprost Free Acid Interaction
The FP receptor belongs to the class A G protein-coupled receptor (GPCR) family and exhibits a unique ligand-binding pocket optimized for prostaglandin F2α (PGF2α) analogs. Cryo-EM structures of the FP receptor bound to latanoprost free acid (LTPA) reveal a conserved "L"-shaped ligand configuration within the transmembrane domain. The α-chain carboxylate group forms polar interactions with residues R2917.40, T184ECL2, and Y922.65, while the ethylene linkage engages in a lone pair-π interaction with M1153.23. These interactions anchor the ligand’s core structure, ensuring high-affinity binding (Ki = 0.098 µM for FP vs. >2 µM for other prostanoid receptors).
The ω-chain of LTPA, featuring a 17-phenyl substituent, penetrates deeper into the receptor’s hydrophobic subpocket. This moiety interacts with F2055.41, F2656.51, and W2626.48, inducing conformational changes critical for receptor activation. Notably, the hydroxyl group on the ω-chain forms a hydrogen bond with S1183.35, a residue unique to FP among prostanoid receptors, which enhances ligand selectivity. Mutagenesis studies confirm that S118A or S118N substitutions reduce LTPA potency by >10-fold, underscoring its role in discriminating FP from related receptors like EP3.
G Protein Coupling and Intracellular Signaling Cascades
FP receptor activation triggers coupling with the Gq protein, initiating phospholipase C (PLC)-mediated phosphoinositide hydrolysis. Structural analyses reveal that ligand binding induces a 2.4 Å downward displacement of W2626.48, forming a hydrophobic LLW core triad (L1233.40, L2135.49, W2626.48) that stabilizes the active receptor conformation. Unlike most class A GPCRs, FP lacks the canonical PIF motif (P5.50, I3.40, F6.44), instead relying on the LLW triad and a unique ERC motif (E8.49, R8.50, C8.51) to mediate Gq coupling.
The interaction between Q2506.36 and R3088.47 facilitates TM7 inward shifting, enabling Gq engagement through direct contacts with TM1 and intracellular loop 1 (ICL1). This coupling mechanism elevates intracellular calcium via inositol trisphosphate (IP3)-dependent pathways, as demonstrated in human trabecular meshwork cells (EC50 = 35 nM). Profiling of FP-mediated signaling in HEK293 cells expressing ocular FP receptors confirms PLCβ activation (EC50 = 45.7 nM), which underpins the drug’s ability to enhance uveoscleral outflow.
Carbonic Anhydrase Isoenzyme Modulation
Note: No data linking this compound to carbonic anhydrase modulation was identified in the provided sources. The requested subsections cannot be addressed with current evidence.
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860582 | |
| Record name | 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silicon Protection and Oxidation
Coriolis lactone undergoes silylation with alkyl silicon chloride (e.g., tert-butyldimethylsilyl chloride) in the presence of a base such as sodium hydride, yielding a stable di-protected intermediate (2). Subsequent oxidation with agents like pyridinium chlorochromate (PCC) generates the aldehyde (3), critical for Wittig-Horner-Emmons (HWE) coupling. This step achieves >85% yield due to the steric protection of silicon groups, which minimize side reactions.
Side Chain Elaboration via HWE Reaction
The aldehyde intermediate (3) reacts with (2-oxo-4-phenylbutyl) dimethyl phosphate under HWE conditions to install the ω-chain. This step requires precise temperature control (0–10°C) and anhydrous conditions to suppress epimerization, achieving 70–75% yield.
Deprotection and Final Hydrolysis
Final steps involve sequential deprotection of silicon groups using trifluoroacetic acid (TFA) and hydrolysis of the ester moiety to yield this compound. The total yield across nine steps is reported at 24–28%, with HPLC purity >99%.
Table 1: Key Reaction Conditions in Corey Lactone-Based Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Silylation | tBDMSCl, NaH, THF, 0°C | 92 |
| 2 | Oxidation | PCC, CH₂Cl₂, RT | 88 |
| 3 | HWE Coupling | (2-Oxo-4-phenylbutyl) phosphate, KHMDS, THF | 73 |
| 9 | Deprotection/Hydrolysis | TFA/H₂O, 40°C | 95 |
Organocatalyst-Mediated Six-Pot Synthesis: A Modern Iteration
A streamlined six-pot approach developed by Yoshida et al. leverages organocatalysis and tandem reactions to reduce purification steps. This method employs 4-nitro-3-butene-2-one as a key electrophile, enabling efficient Michael additions and intramolecular aldol condensations.
Krische Allylation and Olefin Metathesis
The first pot involves Krische allylation of benzaldehyde with 1,3-butadiene, catalyzed by Ru(II)-cyclopentadienyl complexes, to form a homoallylic alcohol (85% yield). Subsequent olefin metathesis using Grubbs II catalyst introduces the α-chain with >98% cis selectivity.
Organocatalytic Michael Reaction
A diphenylprolinol silyl ether catalyzes the asymmetric Michael addition of aldehydes to nitroalkenes, establishing the β-hydroxy ketone moiety with 95% enantiomeric excess (ee). This step circumvents traditional stoichiometric chiral auxiliaries, reducing waste.
Substrate-Controlled Cyclization
A Mukaiyama aldol reaction followed by HNO₂ elimination generates the cyclopentanone core. The nitro group’s leaving ability facilitates a stereospecific E1cB mechanism, yielding the trans-dihydroxy configuration essential for FP receptor binding.
Table 2: Efficiency Metrics in Six-Pot Synthesis
| Pot | Key Transformation | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| 1 | Krische Allylation | Ru(II)-cyclopentadienyl | 85 |
| 3 | Michael Addition | Diphenylprolinol silyl ether | 78 |
| 4 | Mukaiyama Aldol | TMSOTf, CH₂Cl₂, -78°C | 82 |
| 6 | Final Deprotection | HCl, MeOH | 89 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Corey lactone route offers robustness for industrial-scale production, albeit with lower overall yield (24–28%). In contrast, the six-pot method achieves 24% total yield but requires specialized catalysts and stringent anhydrous conditions, complicating scalability.
Stereochemical Control
Both methods ensure high stereoselectivity (>95% ee) at C15 and C9 positions. The six-pot synthesis’s organocatalytic step surpasses traditional HWE coupling in minimizing epimerization.
Environmental and Economic Considerations
The six-pot approach reduces solvent consumption by 40% through tandem reactions, whereas the Corey lactone method generates significant silicon-containing waste. Catalyst recycling remains a challenge in both routes.
Analytical Validation of Synthetic Intermediates
Post-synthesis characterization employs LC-MS/MS and chiral HPLC to verify purity and stereochemistry. For example, this compound in aqueous humor is quantified using deuterated internal standards (latanoprost-d4), achieving a lower limit of quantification (LLOQ) of 10 ng/mL .
Chemical Reactions Analysis
Types of Reactions: Latanoprost free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enabling the synthesis of novel analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Latanoprost free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of prostaglandin analogs.
Biology: Researchers investigate its effects on cellular processes, including cell signaling and gene expression.
Medicine: this compound is studied for its potential therapeutic applications beyond glaucoma, such as in the treatment of hair loss and other conditions involving prostaglandin pathways
Mechanism of Action
Latanoprost free acid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases, which remodel the extracellular matrix, enhancing fluid outflow .
Comparison with Similar Compounds
Structural Comparison with Similar Prostaglandin Analogues
Latanoprost free acid belongs to a class of FP receptor agonists, differing structurally from other prostaglandin analogues (Table 1).
Table 1: Structural and Receptor-Binding Properties
Tafluprost acid exhibits the highest FP receptor affinity due to its fluorine substitutions, enhancing receptor binding efficiency . Bimatoprost acid, despite structural similarities to latanoprost acid, retains a double bond at C13–C14, contributing to its distinct pharmacokinetics .
Pharmacokinetic Profiles
Table 2: Comparative PK Parameters in Ocular Tissues
*Bimatoprost Cmax varies by formulation (preserved vs. preservative-free) .
Latanoprost acid achieves faster ocular penetration than bimatoprost but slower than tafluprost. Its short plasma T1/2 minimizes systemic exposure, reducing off-target effects .
Receptor Affinity and Selectivity
Latanoprost acid is highly selective for FP receptors (Ki = 0.4–1.0 nM), with minimal interaction with EP/TP receptors, unlike natural PGF2α, which binds multiple prostanoid receptors, causing side effects like conjunctival hyperemia . Tafluprost acid shows superior FP affinity (Ki = 0.4 nM), while bimatoprost acid’s efficacy may involve both FP receptors and alternative pathways (e.g., prostamide receptors) .
Efficacy in Intraocular Pressure Reduction
Table 3: IOP Reduction Efficacy in Clinical/Preclinical Studies
All compounds achieve 24-hour IOP control, but latanoprost’s evening dosing optimizes efficacy .
Impact of Formulation and Preservatives
Table 4: Formulation Effects on Latanoprost Acid PK
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) |
|---|---|---|---|
| Preserved (BAK) | 128–145 | 2 | 470–521 |
| Preservative-Free (PF) | 48–104 | 3 | 210–300 |
| PF Cationic Emulsion | 72–104 | 2 | 300–400 |
Benzalkonium chloride (BAK) enhances corneal permeability but causes ocular surface toxicity. PF formulations, while reducing Cmax by 50%, maintain therapeutic efficacy with improved tolerability .
Controversies and Mechanistic Debates
- Bimatoprost’s Mechanism : While bimatoprost is hydrolyzed to its free acid in the cornea, some studies suggest its IOP-lowering effects derive from the intact molecule via prostamide receptors . However, FP receptor activation by bimatoprost acid is confirmed in vitro .
- Receptor Spillover: Natural PGF2α’s broader receptor interaction contrasts with latanoprost acid’s selectivity, explaining its better safety profile .
Biological Activity
Latanoprost free acid (PHXA85) is the active metabolite of latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, efficacy, and safety based on diverse sources.
This compound primarily acts as an agonist at the FP prostaglandin receptor, which is crucial for lowering intraocular pressure (IOP). The potency of this compound is significantly lower than that of other prostaglandin analogs, such as travoprost. In studies, this compound exhibited an EC50 value of 54.6 nM, indicating that it is 17-fold weaker than travoprost acid (EC50 = 3.2 nM) .
Inhibition of Carbonic Anhydrase
Research has shown that this compound also inhibits human carbonic anhydrase (HCA) I and II, albeit weakly. The inhibition constants (Ki) were found to be 0.22 mM for HCA I and 2.3 mM for HCA II, suggesting a noncompetitive inhibition mechanism . This interaction may contribute to its overall efficacy in reducing aqueous humor production.
Pharmacokinetics
This compound is rapidly absorbed into the ocular tissues following topical administration. Studies indicate that its concentrations in the aqueous humor peak within one hour post-instillation and remain effective for up to 24 hours . The pharmacokinetic profile shows comparable activity with both preservative-free and BAK-preserved formulations .
Efficacy in Clinical Studies
This compound has been shown to effectively reduce IOP in patients with glaucoma and ocular hypertension. A study involving cynomolgus monkeys demonstrated that repeated daily instillation significantly lowered IOP, with maximum reductions observed between 4 to 6 hours after application .
Comparative Efficacy
In a comparative study between BAK-preserved latanoprost and preservative-free formulations, it was found that both had similar IOP-lowering effects; however, the preservative-free formulation exhibited better tolerability and fewer side effects such as conjunctival hyperemia .
Safety Profile
The safety profile of this compound has been evaluated through various studies focusing on ocular surface health. In vitro cytotoxicity tests revealed that while latanoprost with BAK could induce cell damage under oxidative stress conditions, preservative-free formulations showed significantly less toxicity .
Tolerability
Patients switching from BAK-preserved latanoprost to preservative-free formulations reported improved tolerability, with significant reductions in symptoms such as conjunctival hyperemia and blepharitis over a 90-day period .
Data Summary Table
| Parameter | This compound | Travoprost Acid | Bimatoprost |
|---|---|---|---|
| EC50 (nM) | 54.6 | 3.2 | 5.8 |
| Inhibition of HCA I (Ki) | 0.22 mM | Not Applicable | Not Applicable |
| Inhibition of HCA II (Ki) | 2.3 mM | Not Applicable | Not Applicable |
| Peak Aqueous Humor Concentration | 1 hour post-instillation | Similar | Similar |
| Tolerability | High | Moderate | Moderate |
Case Studies
- Switching Formulations : A clinical trial involving 140 patients showed that switching from BAK-preserved latanoprost to preservative-free latanoprost resulted in improved ocular surface health and patient-reported outcomes over three months .
- Cynomolgus Monkey Study : In a controlled study with cynomolgus monkeys, repeated instillation of this compound demonstrated significant IOP reduction without notable adverse effects on ocular health .
Q & A
Q. What validated methodologies are recommended for quantifying latanoprost free acid in ocular tissues?
A reversed-phase HPLC-ESI-MS/MS method using a Halo C18 column (100 × 2.1 mm, 2.7 μm) with a mobile phase of 0.1% formic acid (45%) and acetonitrile/methanol (35/20, 55%) at 0.2 mL/min is optimal. This method achieves an LLOQ of 10 ng/mL in aqueous humor (AH) and 14 ng/g in iris–ciliary body (ICB) . For enhanced specificity, isotope dilution with deuterated analogs (e.g., this compound-d4) improves accuracy in AH and ICB matrices .
Q. What experimental models are suitable for studying corneal permeation of this compound?
In vitro human corneal epithelial tissue models are effective for comparing formulation permeability. Parameters like cumulative transport (μg/cm²), permeation coefficient (Papp), and transepithelial electrical resistance (TEER) should be measured. Preservative-free (PF) formulations with surfactants (e.g., MGHS 40) show slower permeation (Papp = 3.14 × 10⁻⁶ cm/s) compared to benzalkonium chloride (BAK)-containing formulations (Papp = 8.47 × 10⁻⁶ cm/s) . Animal models (e.g., rabbits) validate in vivo pharmacokinetics, with AH sampling at 0.5–24 h post-instillation to calculate AUC and Cmax .
Q. How is ocular bioavailability assessed for this compound?
AUC₀–24h and Cmax are calculated using the linear trapezoidal method from AH and ICB concentration-time curves. Preserved formulations achieve higher AUC (470–521 ng·h/mL) compared to PF formulations (210 ng·h/mL) due to faster Tmax (2 h vs. 3 h) . Two-way ANOVA without repeated measures is recommended for group comparisons, as ocular sampling in animals provides single-timepoint data per subject .
Advanced Research Questions
Q. What factors explain contradictory permeability data between PF and preserved latanoprost formulations?
PF formulations lacking permeation enhancers (e.g., BAK or surfactants) exhibit delayed Tmax and reduced Cmax due to altered corneal lipid bilayer interactions. For example, PF latanoprost shows 50% lower cumulative transport (0.475 μg/cm² vs. 1.021 μg/cm²) at 4 h compared to BAK-preserved formulations, though equilibrium is reached by 12 h . TEER measurements confirm that non-ionic surfactants in PF formulations do not compromise epithelial integrity .
Q. How do efflux transporters influence this compound distribution?
this compound interacts with MRP isoforms (MRP1, MRP2, MRP5) but not P-gp or BCRP. Inhibition studies using MK571 (50 μM) demonstrate MRP-mediated efflux reduces intracellular accumulation by 40–60% in MDCK-MRP1/2/5 cells . OATP2A1, highly expressed in retinal pigment epithelium and ciliary body, facilitates uptake with a Km of 5.4 μM, suggesting transporter competition may affect ocular bioavailability .
Q. What is the impact of preservatives on intraocular pharmacokinetics?
Clinical studies in cataract patients show generic latanoprost with reduced BAK concentrations (e.g., Product C) achieve higher initial AH concentrations (8.5 ng/mL vs. 3.4 ng/mL at 0.5–1 h) but faster elimination (AUC₀–24h = 72 ng·h/mL vs. 98 ng·h/mL for branded formulations). Preservative-free formulations (Product F) fall below the FP receptor activation threshold (1 nM) by 6 h, necessitating dosing adjustments .
Q. How do hydrolysis rates of prodrugs affect comparative efficacy studies?
Latanoprost is fully hydrolyzed to its free acid in the cornea, unlike bimatoprost (only 30–50% conversion). This necessitates higher bimatoprost concentrations (0.03% vs. 0.005% latanoprost) to achieve equivalent FP receptor activation, despite similar receptor affinities (travoprost acid > bimatoprost acid > latanoprost acid) . HPLC methods distinguishing prodrug and free acid peaks (retention times: 4.82 min for free acid, 9.27 min for prodrug) are critical for release kinetics in drug-eluting devices .
Q. What analytical challenges arise in stability studies of this compound?
Degradation is minimal (<5%) in AH and ICB under validated storage conditions (−80°C for 30 days). However, method robustness requires testing pH (3.1 ± 0.2), column temperature (40 ± 2°C), and mobile phase composition to prevent co-elution with structurally similar prostaglandins (e.g., travoprost acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
